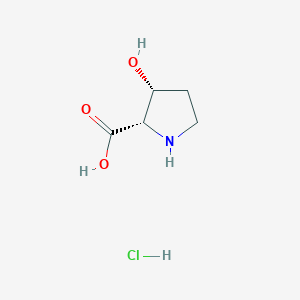![molecular formula C15H16N4O B3017777 3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 2034296-29-0](/img/structure/B3017777.png)
3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives is well-documented in the provided literature. For instance, the paper titled "The Dihydropyrimidine-2,4-(1H,3H)-dione Functionality: a Suitable Module for Novel Crown-containing Hydrogen-bonded Supramolecular Assemblies" discusses the synthesis of two novel pyrimidine derivatives and their ability to form supramolecular assemblies through hydrogen bonding . Similarly, another study describes the formation of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepin-6-ones from the reaction of 4,5-diamino-1H-pyrimidin-6-ones with 1-aryl-3-(dimethylamino)-1-propanones in an acidic medium . These methods could potentially be adapted for the synthesis of the compound , considering its pyrimidine core structure.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3. The papers provide structural analyses based on spectroscopic methods such as NMR, which is crucial for elucidating the structure of complex molecules . The detailed NMR analysis, including 13C, 1H, and DEPT experiments, can be used to determine the structure of the compound .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives towards various reagents is another aspect covered in the literature. For example, the paper on the synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones discusses the reactivity of these compounds with reagents such as formamide, carbon disulfide, urea, thiourea, formic, and acetic acids . This information can be extrapolated to predict the chemical reactions that "3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one" might undergo, given its structural similarity to the compounds studied.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The papers do not directly provide data on the physical and chemical properties of the specific compound , but they do offer insights into the properties of similar compounds. For instance, the analgesic and anti-inflammatory activities of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones suggest potential pharmacological properties that could be relevant for the compound under analysis . Additionally, the ability to form hydrogen-bonded supramolecular assemblies indicates potential applications in materials science .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility and chemical reactivity of pyrimidine-based compounds. For example, studies have shown the formation of pyrimido[1,2-a]pyrimidine derivatives through reactions involving 2-aminopyridines and aldehydes, leading to the creation of pyrido[1,2-a]pyrimidin-4-ones via Rh(III)-catalyzed imidoyl C-H activation and coupling with diazo esters. This highlights the compound's potential as a scaffold for developing new chemical entities with significant structural diversity and biological relevance (Hoang, Zoll, & Ellman, 2019).
Potential Pharmacological Activities
Research has investigated the pharmacological potentials of pyrimidine derivatives, including their use in developing antimicrobial and anticancer agents. For instance, novel pyrazole derivatives with pyrimidinyl moieties have been synthesized, showing significant in vitro antimicrobial and anticancer activities. These studies suggest that pyrimidine derivatives, by virtue of their structural characteristics, could serve as valuable templates for drug discovery, particularly in addressing microbial infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . Therefore, it’s plausible that this compound may also target proteins or receptors involved in neuroprotection and inflammation.
Biochemical Pathways
The compound may affect the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress pathway . The inhibition of these pathways could lead to a reduction in inflammation and ER stress, which are often implicated in neurodegenerative diseases.
Pharmacokinetics
Similar compounds have been shown to have suitable pharmacokinetic properties
Result of Action
The compound may have promising neuroprotective and anti-inflammatory properties . It may reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially protect neurons from damage and death.
Propiedades
IUPAC Name |
11-pyrimidin-2-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-14-4-1-3-13-12-7-11(9-19(13)14)8-18(10-12)15-16-5-2-6-17-15/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXMVIKDVQQODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

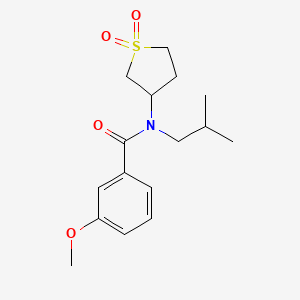
![3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3017700.png)
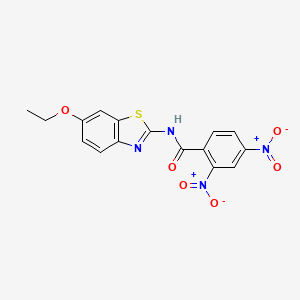
![3-Methyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3017703.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3017704.png)
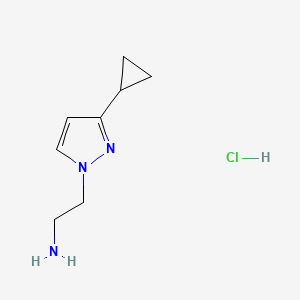
![N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B3017706.png)
![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone bis(4-methylbenzenesulfonate)](/img/structure/B3017707.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B3017711.png)
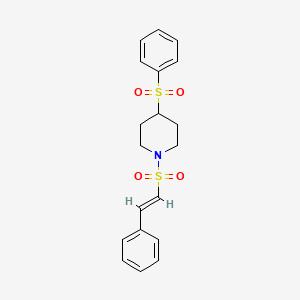
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3017713.png)
![9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3017714.png)

